

Isocaffeine (CAS 519-32-4): A Technical Guide

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Compound of Interest

Compound Name: *Isocaffeine*

Cat. No.: *B195696*

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Introduction

Isocaffeine, with the Chemical Abstracts Service (CAS) number 519-32-4, is a purine alkaloid and a structural isomer of caffeine.[1][2] Also known as 1,3,9-trimethylxanthine, it belongs to the methylxanthine class of compounds.[3] While caffeine (1,3,7-trimethylxanthine) is one of the most widely studied psychoactive compounds, **isocaffeine** is primarily known in the pharmaceutical industry as "Caffeine Impurity C," a reference standard used in analytical method development and quality control to ensure the purity of caffeine-containing products.[2]

Structurally, **isocaffeine** differs from caffeine only by the position of a methyl group on the purine ring—at the N9 position instead of the N7 position. This seemingly minor structural change leads to distinct biological activities, making **isocaffeine** a compound of interest for structure-activity relationship (SAR) studies.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and the known pharmacological and toxicological profile of **isocaffeine**.

Physicochemical Properties

Isocaffeine is a white to off-white powder.[2] Its key physicochemical properties are summarized in the table below, providing a comparative look at the data available from various sources.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₄ O ₂	[2] [3] [4]
Molecular Weight	194.19 g/mol	[2] [3]
Melting Point	288-290 °C (with decomposition)	[2] [4]
Solubility	High water solubility (>20 mg/mL)	[2]
IUPAC Name	1,3,9-trimethylpurine-2,6-dione	[3]
Synonyms	1,3,9-Trimethylxanthine, Caffeine Impurity C, 9-Methyltheophylline	[3] [4]

Synthesis and Purification

The most established method for synthesizing purine rings like **isocaffeine** is the Traube purine synthesis.[\[5\]](#) This methodology is versatile and involves the cyclization of a substituted 4,5-diaminopyrimidine.

Experimental Protocol: Traube Purine Synthesis for Isocaffeine

A documented route for **isocaffeine** synthesis involves the reaction of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione with formic acid.[\[5\]](#)

Materials and Reagents:

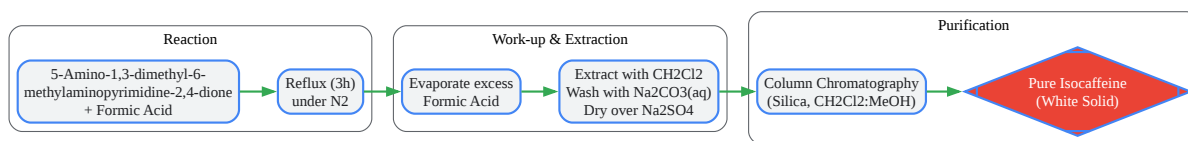
- 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione
- Formic acid (98-100%)
- Dichloromethane (CH₂Cl₂)
- Aqueous sodium carbonate (Na₂CO₃) solution

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Eluent: Dichloromethane:Methanol (e.g., 10:1 v/v)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.5 g of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione with 10 mL of formic acid.
- **Reflux:** Heat the mixture to reflux under a nitrogen atmosphere for approximately 3 hours. The reaction progression can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess formic acid by evaporation under reduced pressure (e.g., using a rotary evaporator).
- **Extraction:**
 - To the resulting residue, add dichloromethane (CH_2Cl_2).
 - Wash the organic layer with an aqueous sodium carbonate (Na_2CO_3) solution to neutralize any remaining acid.
 - Separate the organic layer and dry it over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:**
 - Filter off the drying agent and evaporate the solvent to yield the crude product.
 - Purify the crude **isocaffeine** by column chromatography on silica gel, using a dichloromethane:methanol mixture as the eluent to obtain the final product as a white solid.^[5]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **isocaffeine**.

Analytical Methods

As a certified reference standard, the purity and identity of **isocaffeine** are confirmed using rigorous analytical techniques.[2] High-Performance Liquid Chromatography (HPLC) is a primary method for quantification.

Experimental Protocol: Purity Analysis by HPLC (Representative Method)

This protocol is a representative method for the analysis of xanthine alkaloids and can be adapted for **isocaffeine**.

Instrumentation and Conditions:

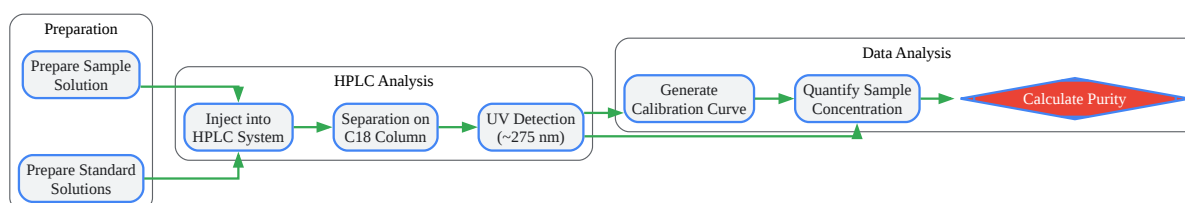
- HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile. A common isocratic mobile phase could be 75% water and 25% methanol (v/v).
- Flow Rate: 0.9-1.0 mL/min.

- Injection Volume: 5-10 μL .
- Detection Wavelength: $\sim 273\text{-}275\text{ nm}$.

Procedure:

- Standard Solution Preparation: Accurately weigh a known amount of **isocaffeine** reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., 70% methanol) to create a stock solution (e.g., 100 ppm). Prepare a series of dilutions to create calibration standards.
- Sample Preparation: Dissolve the **isocaffeine** sample to be tested in the mobile phase to a concentration within the calibration range.
- Analysis: Inject the standard solutions to establish a calibration curve (Peak Area vs. Concentration). Then, inject the sample solution.
- Quantification: Determine the concentration of the **isocaffeine** sample by comparing its peak area to the calibration curve. The purity is calculated based on the measured concentration versus the expected concentration.
- Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ).

Analytical Workflow Diagram



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Caption: General workflow for purity analysis of **isocaffeine** by HPLC.

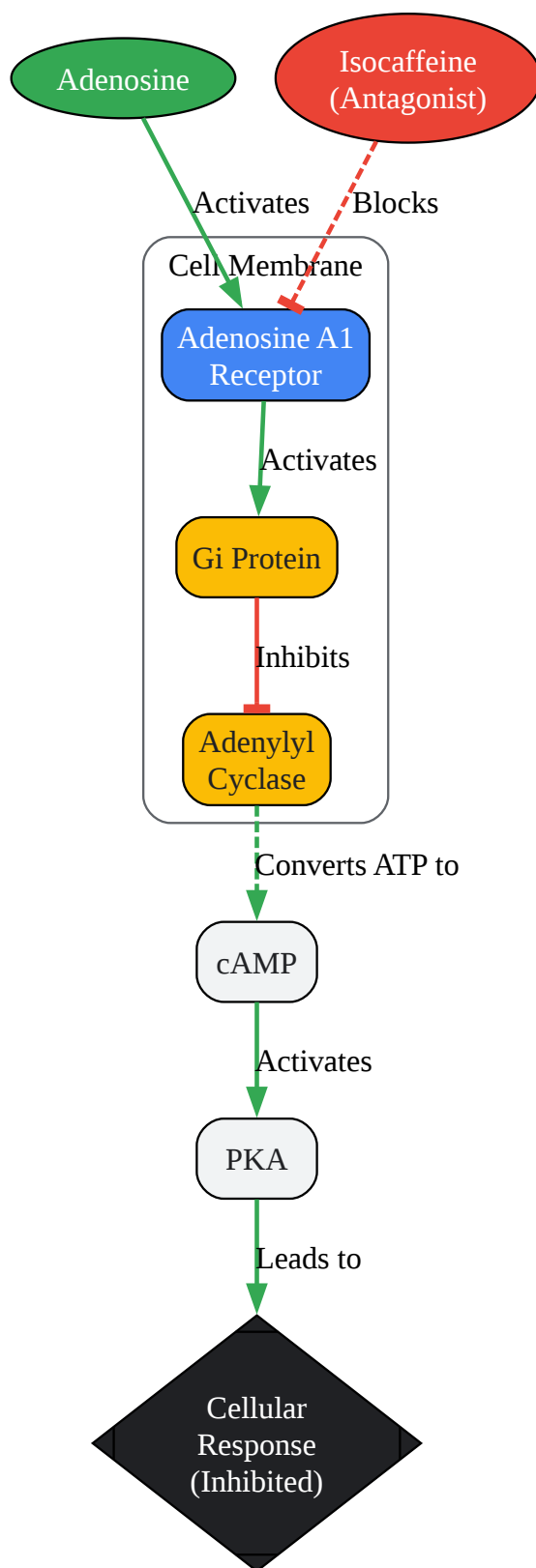
Pharmacology and Mechanism of Action

Isocaffeine is classified as a methylxanthine and, like its isomer caffeine, is known to be an adenosine receptor antagonist.[6] Adenosine receptors (A₁, A_{2a}, A_{2e}, and A₃) are G protein-coupled receptors (GPCRs) that regulate a wide array of physiological processes.

While specific binding affinity data (K_i or IC₅₀ values) for **isocaffeine** across the adenosine receptor subtypes are not readily available in published literature, structure-activity relationship studies on xanthines provide valuable insights. It has been noted that substitution at the N9 position of the xanthine core generally results in decreased adenosine receptor affinity compared to substitutions at the N1, N3, or N7 positions.[1][7] This suggests that **isocaffeine** may be a less potent adenosine receptor antagonist than caffeine.

Adenosine Receptor Signaling Pathways

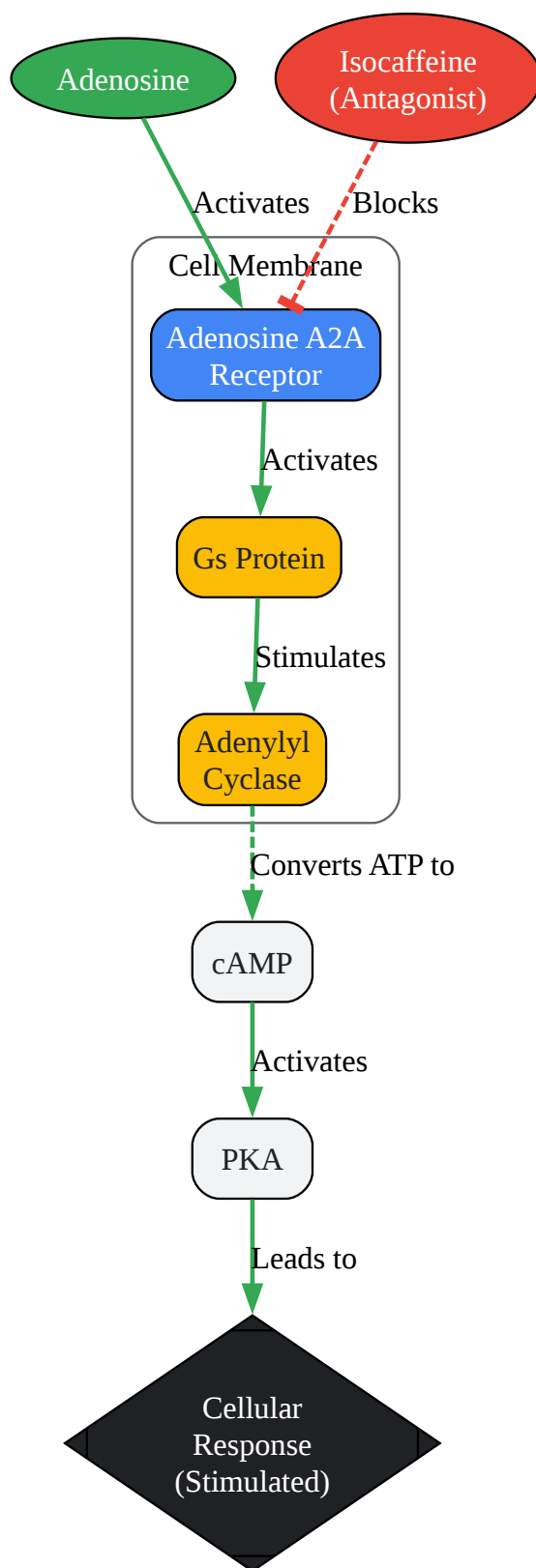
A₁ Receptor (Inhibitory Pathway): The A₁ receptor is typically coupled to the inhibitory G-protein, G_i. Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).



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Caption: Antagonism of the Adenosine A₁ receptor signaling pathway by **isocaffeine**.

A_{2a} Receptor (Stimulatory Pathway): The A_{2a} receptor is coupled to the stimulatory G-protein, G_s. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and enhanced PKA activity.



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Caption: Antagonism of the Adenosine A_{2a} receptor signaling pathway by **isocaffeine**.

Effect on Intracellular Calcium

A key differentiator between **isocaffeine** and caffeine is their effect on intracellular calcium ($[Ca^{2+}]_i$). Studies on isolated rat ventricular myocytes have shown that while caffeine induces a transient rise in $[Ca^{2+}]_i$, **isocaffeine** does not.^[2] This difference is attributed to **isocaffeine**'s lower membrane permeability, which is a result of its lower oil:water partition coefficient compared to caffeine.^[2] This finding underscores the significant functional consequences arising from the simple positional change of a methyl group.

Toxicology and Safety Profile

The toxicological profile of **isocaffeine** is not as well-documented as that of caffeine.^[1] However, aggregated GHS information from ECHA C&L Inventory provides a classification.

Hazard Classification	Details	Source
GHS Pictogram	Warning	^[3]
Hazard Class	Acute toxicity, oral (Category 4)	^[3]
Hazard Statement	H302: Harmful if swallowed	^[3]

Specific lethal dose (LD₅₀) values for **isocaffeine** are not readily available. For comparison, the oral LD₅₀ of its well-studied isomer, caffeine, in rats is reported to be 367.7 mg/kg. While not directly applicable, this value for caffeine provides a toxicological benchmark for a closely related methylxanthine.

Research into the oxidative products of **isocaffeine**, formed under UV light with a TiO₂ catalyst, has shown increased cytotoxicity and genotoxicity toward ovarian cancer cells, indicating that its metabolites or derivatives could have biological activities warranting further investigation.^[2]

Key Experimental Protocols

Measurement of Intracellular Calcium ($[Ca^{2+}]_i$)

The finding that **isocaffeine** does not raise $[Ca^{2+}]_i$ in cardiomyocytes is significant. The following is a generalized protocol for how such an experiment is typically conducted.

Objective: To measure and compare the effects of **isocaffeine** and caffeine on $[Ca^{2+}]_i$ in isolated cardiomyocytes.

Materials and Reagents:

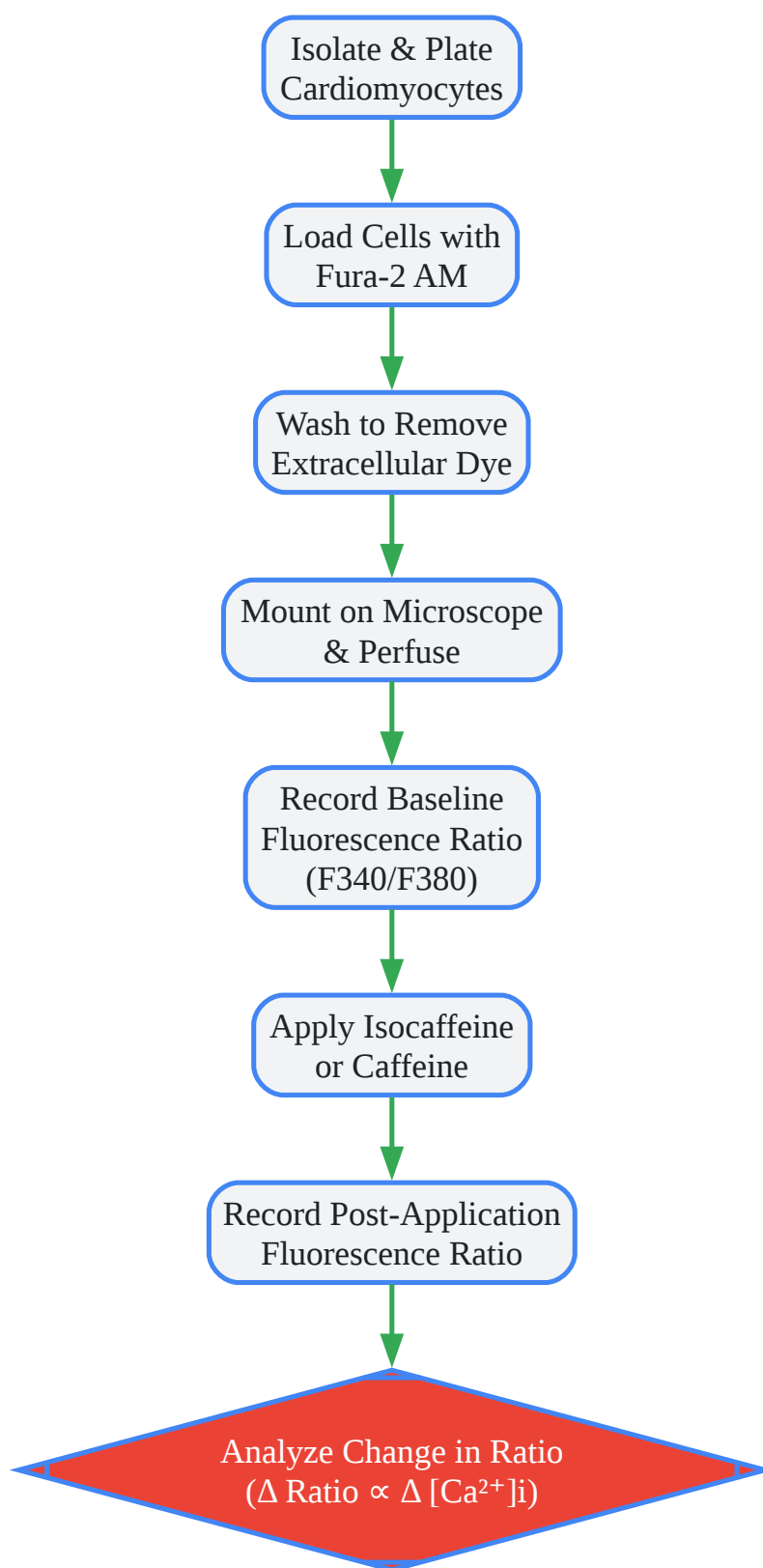
- Isolated primary cardiomyocytes.
- Fluorescent Ca^{2+} indicator dye (e.g., Fura-2 AM, Indo-1 AM).
- Pluronic F-127.
- Physiological salt solution (e.g., Tyrode's solution).
- **Isocaffeine** and Caffeine stock solutions.
- Fluorescence microscopy system equipped for ratiometric imaging and rapid solution exchange.

Procedure:

- Cell Preparation: Isolate ventricular myocytes from rats using established enzymatic digestion protocols. Plate the isolated cells on laminin-coated coverslips.
- Dye Loading: Incubate the cardiomyocytes with a membrane-permeable Ca^{2+} indicator dye (e.g., 5 μ M Fura-2 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in a physiological salt solution for 30-45 minutes at room temperature. This allows the dye to enter the cells, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside.
- Washing: After loading, wash the cells with the physiological salt solution to remove any extracellular dye.
- Imaging: Mount the coverslip onto the stage of an inverted fluorescence microscope. Perfuse the cells continuously with the salt solution.
- Data Acquisition:
 - Excite the Fura-2-loaded cells alternately with light at 340 nm and 380 nm.

- Capture the fluorescence emission at ~510 nm for both excitation wavelengths.
- Record a stable baseline fluorescence ratio (F_{340}/F_{380}).
- Compound Application: Rapidly switch the perfusion solution to one containing a known concentration of **isocaffeine** or caffeine.
- Analysis: Continue recording the fluorescence ratio. An increase in the F_{340}/F_{380} ratio indicates a rise in intracellular free Ca^{2+} . Compare the response elicited by **isocaffeine** to that of caffeine and a vehicle control.

Intracellular Calcium Measurement Workflow



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Caption: Workflow for measuring intracellular calcium in cardiomyocytes.

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